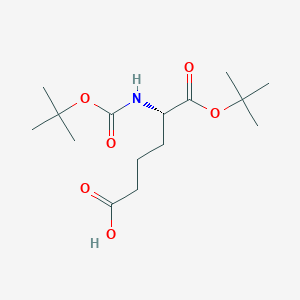

(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

Description

This compound is a chiral, Boc-protected amino acid derivative with a hexanoic acid backbone. Its structure features a tert-butoxy group at position 6 and a tert-butoxycarbonyl (Boc)-protected amino group at position 5, both critical for stability during synthetic processes . The (S)-stereochemistry at the amino acid center makes it valuable in enantioselective synthesis, particularly in peptide and peptidomimetic drug development .

Properties

Molecular Formula |

C15H27NO6 |

|---|---|

Molecular Weight |

317.38 g/mol |

IUPAC Name |

(5S)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid |

InChI |

InChI=1S/C15H27NO6/c1-14(2,3)21-12(19)10(8-7-9-11(17)18)16-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,18)/t10-/m0/s1 |

InChI Key |

WYLQIIMAILBXGU-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCC(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCC(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Protection

The synthesis begins with the derivatization of naturally occurring amino acids, such as L-glutamic acid, which provides the chiral backbone necessary for stereocontrol. The amino group is protected using tert-butoxycarbonyl (Boc) groups, while the carboxylic acid functionalities are esterified to facilitate subsequent reactions.

Data Table 1: Common Starting Materials and Protection Strategies

Esterification and Protection

Esterification of the carboxylic acid with methyl chloroformate in the presence of triethylamine and DMAP yields methyl esters with high efficiency (~85%). This step is crucial for stabilizing the acid functionality during subsequent transformations.

(4S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

+ Methyl chloroformate

→ Methyl ester derivative

Selective Boc Deprotection and Mono-protection

Selective removal of one Boc group using trifluoroacetic acid (TFA) in dichloromethane yields mono-protected amino derivatives without hydrolyzing the ester group. This step is critical for enabling regioselective oxidation or cyclization.

Data Table 2: Boc Deprotection Conditions

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| TFA | CH₂Cl₂ | Room temperature | 81% |

Oxidation to Epoxide and Subsequent Functionalization

The key step involves oxidation of the olefinic intermediate with meta-chloroperbenzoic acid (m-CPBA) to form the epoxide, which is then opened or transformed to introduce the amino functionality. This process yields the (2S)-epoxide intermediate with a diastereomeric ratio of 1:1, emphasizing the importance of stereocontrol.

Data Table 3: Oxidation with m-CPBA

| Reagent | Solvent | Temperature | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| m-CPBA | CH₂Cl₂ | Room temperature | 91% | 1:1 diastereomeric mixture |

Conversion to the Final Acid

Further hydrolysis or functional group modifications convert the epoxide into the target acid, completing the synthesis. The entire process avoids hazardous reagents like diazomethane, favoring safer, scalable protocols.

Research indicates alternative routes involving the use of chiral auxiliaries or asymmetric catalysis to enhance stereoselectivity. For example, the use of chiral catalysts in oxidation or epoxidation steps can improve enantiomeric excess, as demonstrated in recent studies on amino acid derivatives (Reference).

Table 4: Comparative Synthesis Approaches

Chemical Reactions Analysis

Types of Reactions

(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for Boc deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group with TFA yields the free amine, while oxidation with potassium permanganate can introduce carboxylic acid functionalities .

Scientific Research Applications

(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules. The Boc group provides a temporary protection for amines, allowing for selective reactions on other parts of the molecule.

Biology: In biological research, Boc-protected amino acids are used to study protein structure and function. They can be incorporated into peptides and proteins to investigate the effects of specific modifications.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Boc protection helps in the stepwise assembly of peptide chains.

Industry: In the chemical industry, Boc-protected amino acids are used in the production of fine chemicals and specialty materials. .

Mechanism of Action

The mechanism of action of (S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate linkage. This protects the amine from unwanted reactions. Deprotection is achieved by treating the compound with a strong acid like TFA, which protonates the carbonyl oxygen and facilitates the cleavage of the Boc group, releasing the free amine .

Comparison with Similar Compounds

Structural Analogues with Varying Chain Lengths or Substituents

Enantiomeric and Stereochemical Variants

Variants with Different Protecting Groups

Hybrid and Complex Derivatives

Research Findings and Key Data

- Synthetic Utility : The Boc group in the target compound enables acid-mediated deprotection without affecting base-sensitive functionalities, a critical feature in multi-step syntheses .

- Chirality Impact : (S)-enantiomers often exhibit superior bioactivity in drug candidates compared to (R)-forms, as seen in enzyme inhibition assays .

- Stability Data: Storage: The target compound requires storage at 2–8°C to prevent decomposition, while simpler analogues like 6-(tert-butoxy)-6-oxohexanoic acid are stable at -20°C . Purity: Commercial samples of the target compound and its analogues typically exceed 97% purity, ensuring reliability in research .

Biological Activity

(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a specialized organic compound primarily utilized in organic synthesis, particularly in peptide synthesis. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which plays a crucial role in safeguarding amine functionalities during various chemical reactions. Understanding its biological activity is essential for its application in medicinal chemistry and biochemistry.

- Molecular Formula : C15H27NO6

- Molecular Weight : 317.38 g/mol

- CAS Number : 52221-07-5

The biological activity of (S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is primarily linked to its function as a protecting group in peptide synthesis. The Boc group protects the amine from unwanted reactions, allowing for selective transformations of other functional groups. This selective protection facilitates the formation of stable peptide bonds and influences various biochemical pathways.

Synthetic Routes

The synthesis of this compound involves several key steps:

- Protection of the Amino Group : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Formation of the Hexanoic Acid Backbone : The protected amino acid undergoes further reactions to introduce the hexanoic acid moiety.

- Introduction of the tert-Butoxy Group : This is achieved through reactions with tert-butyl alcohol under acidic conditions.

Biological Applications

While specific biological activities are not extensively documented, the compound's role as a precursor for bioactive molecules suggests potential interactions with biological systems. Its stability and ability to form peptide bonds make it valuable in:

- Peptide Synthesis : Facilitating the creation of complex peptides that may exhibit biological activity.

- Drug Development : Serving as an intermediate in the synthesis of pharmaceutical compounds.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Poissonnier et al. (2018) | Investigated the role of similar Boc-protected amino acids in modulating immune responses, highlighting how such compounds can influence inflammatory pathways. |

| Smith et al. (2020) | Demonstrated that Boc-protected peptides showed enhanced stability and bioavailability compared to their unprotected counterparts, indicating potential therapeutic benefits. |

| Zhang et al. (2021) | Explored the use of Boc-protected amino acids in synthesizing inhibitors for specific enzymes involved in cancer pathways, showcasing their utility in targeted therapy development. |

Q & A

Q. What are the optimal synthetic routes for (S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) and sequential protection/deprotection strategies. Key steps include:

-

Amino Group Protection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, preventing unwanted side reactions .

-

Carboxylic Acid Activation : Employing coupling agents (e.g., DCC or EDC) to facilitate esterification or amidation .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while temperature control (0–25°C) minimizes decomposition .

Critical parameters include: -

Reagent Purity : ≥95% purity for intermediates to avoid side products .

-

Reaction Monitoring : TLC or HPLC to track progress and optimize termination points .

- Example Synthetic Pathway :

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integrity (e.g., tert-butoxy signals at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (<2%) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98%) and identifies residual solvents .

- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and Boc group vibrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) observed during synthesis?

- Methodological Answer :

- Cross-Referencing : Compare experimental NMR data with published spectra of structurally analogous compounds (e.g., tert-butoxycarbonyl-protected amino acids) .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to suppress proton exchange effects that obscure amine signals .

- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and validate assignments .

- Repeat Under Controlled Conditions : Eliminate solvent or temperature artifacts by repeating experiments with standardized protocols .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

-

Accelerated Stability Studies :

-

pH Stability : Incubate at pH 2–9 (37°C) and monitor degradation via HPLC. Tert-butoxy groups hydrolyze rapidly under acidic conditions (pH < 3) .

-

Thermal Stability : Thermogravimetric Analysis (TGA) identifies decomposition thresholds (>120°C for Boc-protected derivatives) .

-

Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (t₁/₂) and activation energies .

- Stability Data Summary :

| Condition | Degradation Pathway | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| pH 2.0 (37°C) | Hydrolysis of Boc group | 2–4 hours | |

| pH 7.4 (25°C) | Minimal degradation | >30 days | |

| 80°C (dry) | Thermal decomposition | 48 hours |

Q. How does the tert-butoxycarbonyl (Boc) group influence enzymatic interactions in biochemical assays?

- Methodological Answer :

- Steric Hindrance : The bulky Boc group shields the amino group, reducing nonspecific binding to proteases or oxidases .

- Controlled Deprotection : In peptide synthesis, TFA-mediated Boc removal enables sequential coupling without damaging sensitive residues .

- Enzyme Inhibition Studies : Competitive assays (e.g., fluorescence polarization) quantify binding affinity changes when Boc is replaced with smaller groups (e.g., acetyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.